molecular formula C15H17NO2 B3065525 4-Cyano-4-phenylcyclohexanone ethylene ketal CAS No. 51509-98-9

4-Cyano-4-phenylcyclohexanone ethylene ketal

Cat. No. B3065525
CAS RN: 51509-98-9
M. Wt: 243.3 g/mol
InChI Key: NGPVZFGEMDNOTA-UHFFFAOYSA-N
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Description

4-Cyano-4-phenylcyclohexanone ethylene ketal (CPCEK) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Cyano-4-phenylcyclohexanone ethylene ketal is represented by the formula C15H17NO2 . The IUPAC name for this compound is 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyano-4-phenylcyclohexanone ethylene ketal include a molecular weight of 243.3 g/mol and a molecular formula of C15H17NO2 . Other specific properties such as density, melting point, boiling point, and flash point are not provided in the search results .

Scientific Research Applications

1. Crystallization and Structural Analysis

  • Crystallization of Achiral Cyclohexanone Ethylene Ketal : The compound 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal, a variant of the requested compound, resolves spontaneously and has its crystal structure solved in a chiral spatial group. This demonstrates the potential for structural analysis of similar compounds, including 4-Cyano-4-phenylcyclohexanone ethylene ketal (Graus et al., 2010).

2. Synthesis Techniques

  • Synthesis Using Solid Acids : Various solid acids, such as methane sulfonates and sulfuric acid, have been reviewed for their efficacy in catalyzing the synthesis of cyclohexanone ethylene ketal, a close relative to the compound (Yu Shanxin, 2007).
  • Catalysis by Sodium Bisulfate : The synthesis of cyclohexanone ethylene ketal from cyclohexanone and ethylene glycol, catalyzed by sodium bisulfate, demonstrates a method that could potentially be applied to synthesizing 4-Cyano-4-phenylcyclohexanone ethylene ketal (Y. Shan, 2001).

3. Chemical Modification and Applications

  • Modification of Cyclohexanones with Phenylacetylene : Cyclohexanones react with phenylacetylene to give phenylmethylidene dispirocyclic ketals. This indicates potential for modifying cyclohexanone ethylene ketal compounds for various applications (Schmidt et al., 2011).

properties

IUPAC Name

8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPVZFGEMDNOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481489
Record name 4-Cyano-4-phenylcyclohexanone ethylene ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-phenylcyclohexanone ethylene ketal

CAS RN

51509-98-9
Record name 4-Cyano-4-phenylcyclohexanone ethylene ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound of step 2 (43.3 g, 217 mmol) and ethylene glycol (27.4 g, 435 mmol) were boiled in toluol (430 mL) with the addition of p-toluol sulphonic acid (1.87 g, 10.9 mmol) at a water separator for 3 h with reflux. After the reaction had ended, the mixture was cooled, washed with NaHCO3 solution and saturated NaCl solution, dried with Na2SO4 and concentrated to low volume in a vacuum.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluol sulphonic acid
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-cyano-4-phenylcyclohexanone (5.97 g, 30 mmole) was taken up in toluene (200 ml) and ethylene glycol (4 ml, 71.6 mmole) was added. After addition of p-toluenesulfonic acid (86 mg, 0.5 mmole) the reaction mixture was heated to the boil in a water separator. The course of the reaction was followed by thin layer chromatography. After 20 hours no starting product could be detected any longer by thin layer chromatography. After cooling, the toluene solution was extracted by shaking with water (5×30 ml) and saturated aqueous NaCl solution (3×20 ml) and dried over Na2SO4. After removing the solvent on a rotary evaporator the desired ketal was obtained in a yield of 6.8 g (94%) as a white solid with a melting point of 108°-110° C.
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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